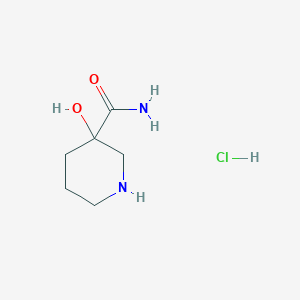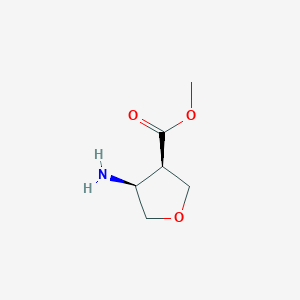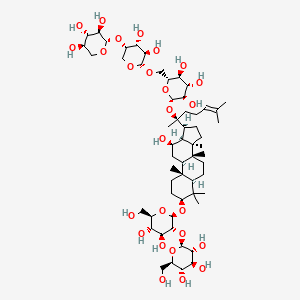
1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H15FN2O.ClH and a molecular weight of 246.71 g/mol. This compound is a derivative of piperazine, featuring a fluorine atom and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxyaniline with piperazine in the presence of a suitable acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Formation of various substituted piperazines.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride is similar to other piperazine derivatives, such as 1-(3-fluorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine. it is unique in its specific substitution pattern on the phenyl ring, which can influence its chemical properties and biological activity.
Comparison with Similar Compounds
1-(3-fluorophenyl)piperazine
1-(3-trifluoromethylphenyl)piperazine
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLBRCKMESXOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCNCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)


![4-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B1447882.png)


![3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1447887.png)



![2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1447893.png)
